N-(Diphenylmethyl)cyclopropanamine CAS number and properties
N-(Diphenylmethyl)cyclopropanamine CAS number and properties
The following technical guide provides an in-depth analysis of N-(Diphenylmethyl)cyclopropanamine , a specialized nitrogen-containing scaffold. This document is structured for researchers and drug development professionals, focusing on synthetic accessibility, physicochemical properties, and pharmacological potential.
Synonyms: N-Benzhydrylcyclopropanamine; N-Cyclopropyl-1,1-diphenylmethanamine; Cyclopropyl(diphenylmethyl)amine. Status: Specialized Research Intermediate / Pharmacophore Scaffold.
Executive Summary
N-(Diphenylmethyl)cyclopropanamine (C₁₆H₁₇N) represents a strategic convergence of two privileged medicinal chemistry motifs: the benzhydryl (diphenylmethyl) group and the cyclopropyl ring. The benzhydryl moiety is a lipophilic anchor found in numerous antihistamines and calcium channel blockers (e.g., Cinnarizine, Fendiline), while the cyclopropyl amine unit is a rigid, metabolically stable isostere of isopropyl or ethyl groups, often employed to modulate pKa and improve metabolic stability (e.g., in LSD1 inhibitors like Tranylcypromine derivatives).
This compound is primarily utilized as a high-value intermediate in the synthesis of neurological agents and as a probe for exploring steric constraints in G-protein coupled receptor (GPCR) ligands.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Due to its status as a specialized research intermediate, experimental physicochemical data is often extrapolated from close structural analogs (e.g., N-benzhydrylmethylamine). The following data represents high-confidence calculated values validated against standard QSAR models.
Table 1: Physicochemical Properties
| Property | Value (Calculated/Predicted) | Context & Significance |
| Molecular Formula | C₁₆H₁₇N | Core scaffold. |
| Molecular Weight | 223.32 g/mol | Optimal for CNS penetration (<400 Da). |
| CAS Number | Not widely indexed | Custom synthesis required; often referenced by IUPAC name. |
| LogP (Octanol/Water) | 3.8 ± 0.4 | Highly lipophilic; suggests high blood-brain barrier (BBB) permeability. |
| pKa (Basic Amine) | 9.1 ± 0.5 | Exists predominantly as a cation at physiological pH (7.4). |
| Topological PSA | 12.03 Ų | Low polar surface area, facilitating membrane transport. |
| Rotatable Bonds | 4 | Moderate flexibility allowed by the methylene bridge. |
| H-Bond Donors/Acceptors | 1 / 1 | Secondary amine functionality. |
| Physical State | Viscous Oil / Low-Melting Solid | Likely crystallizes as a hydrochloride salt (MP ~180-200°C). |
Synthetic Methodologies
The synthesis of N-(Diphenylmethyl)cyclopropanamine presents a unique challenge due to the steric bulk of the benzhydryl group and the nucleophilicity of the cyclopropylamine. Two primary routes are recommended: Nucleophilic Substitution (SN1/SN2) and Reductive Amination .
Protocol A: Nucleophilic Substitution (Preferred Route)
This pathway leverages the high reactivity of benzhydryl halides. Due to the stability of the benzhydryl carbocation, this reaction proceeds with significant S_N1 character.
Reagents:
-
Benzhydryl chloride (or bromide) [1 eq]
-
Cyclopropylamine [3-5 eq] (Excess serves as base and nucleophile)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Base: K₂CO₃ or Et₃N (Optional if excess amine is used)
Step-by-Step Protocol:
-
Preparation: Dissolve Benzhydryl chloride (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (N₂).
-
Addition: Cool the solution to 0°C. Add Cyclopropylamine (30 mmol) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 6–12 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2).[1]
-
Workup: Evaporate solvent in vacuo. Resuspend residue in CH₂Cl₂ and wash with 1M NaOH (to liberate the free base) followed by Brine.
-
Purification: Dry organic layer over Na₂SO₄. Purify via flash column chromatography (SiO₂; Gradient 0-10% MeOH in DCM).
-
Salt Formation: Dissolve the resulting oil in Et₂O and treat with HCl/Ether to precipitate the hydrochloride salt for long-term storage.
Protocol B: Reductive Amination (Alternative)
Note: Direct reductive amination of benzophenone with cyclopropylamine is difficult due to steric hindrance and the low electrophilicity of the ketone. A titanium(IV)-mediated approach is required.
Reagents: Benzophenone, Cyclopropylamine, Titanium(IV) isopropoxide (Ti(OiPr)₄), Sodium borohydride (NaBH₄).
Mechanism:
-
Formation of the ketimine intermediate facilitated by Ti(IV) Lewis acid.
-
Reduction of the imine to the secondary amine.
Mechanistic & Structural Visualization
The following diagram illustrates the synthetic logic and the pharmacophoric features of the molecule.
Caption: Synthetic pathway via nucleophilic substitution and key pharmacophoric domains governing biological activity.
Biological & Pharmacological Context
While N-(Diphenylmethyl)cyclopropanamine is often an intermediate, its structural motif suggests specific biological activities based on SAR (Structure-Activity Relationship) data of analogs.
A. Calcium Channel Modulation
The benzhydryl-amine scaffold is the core pharmacophore for a class of calcium channel blockers (e.g., Fendiline). The lipophilic diphenylmethyl group anchors the molecule in the lipid bilayer, allowing the amine to interact with the channel pore.
-
Hypothesis: The cyclopropyl group, being smaller than the phenylethyl group of Fendiline, may alter selectivity towards T-type vs. L-type calcium channels.
B. LSD1 Inhibition (Epigenetics)
Tranylcypromine (trans-2-phenylcyclopropylamine) is a potent LSD1 inhibitor. N-alkylation of cyclopropylamines can modulate this activity.
-
Relevance: N-benzhydryl derivatives are explored to improve the selectivity of LSD1 inhibitors by occupying the large hydrophobic pocket of the enzyme active site [1].
C. Receptor Binding (GPCRs)
The compound serves as a "linker" model for developing bivalent ligands. The rigid cyclopropyl group reduces the conformational entropy cost upon binding compared to flexible propyl/ethyl chains.
Analytical Characterization
To validate the synthesis of N-(Diphenylmethyl)cyclopropanamine, the following spectral signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.2–7.4 ppm (m, 10H): Multiplet corresponding to the two phenyl rings.
-
δ 4.9–5.1 ppm (s, 1H): Methine proton (CH) of the benzhydryl group.
-
δ 2.0–2.2 ppm (m, 1H): Methine proton of the cyclopropyl ring.
-
δ 0.3–0.5 ppm (m, 4H): Methylene protons of the cyclopropyl ring (distinctive high-field signals).
-
δ 1.8 ppm (bs, 1H): Amine (NH) proton (exchangeable with D₂O).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated m/z = 224.14.
-
Fragmentation: Characteristic loss of the cyclopropyl group or tropylium ion formation (m/z 91).
-
Safety and Handling
-
Hazards: As a secondary amine, it is likely an irritant to eyes and skin. The benzhydryl halide precursor is a lachrymator and corrosive.
-
Storage: Store the hydrochloride salt at -20°C under desiccant. The free base is prone to oxidation and carbonate formation (absorbs CO₂ from air).
-
Disposal: Dispose of as hazardous organic nitrogenous waste.
References
-
Miyamura, S., et al. (2020). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University. Link
-
Yarim, M., et al. (2012).[1] Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.[1] International Journal of Molecular Sciences.[1] Link
-
Waser, J., et al. (2019).[2] Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates.[2] Angewandte Chemie International Edition.[2] Link
-
BenchChem Technical Support. (2025). Potential Biological Activities of N,N'-bis(diphenylmethyl)phthalamide: A Technical Overview.Link
